(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and multiple methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the pyrrolidine ring and carboxylic acid group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve efficient production. Advanced purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid: shares similarities with other pyrrolidine derivatives and compounds containing methoxy groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-21-7-6-17-14(18)9-11(16(19)20)15(17)10-4-5-12(22-2)13(8-10)23-3/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,19,20)/t11-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHIECSCRQIBJ-ABAIWWIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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